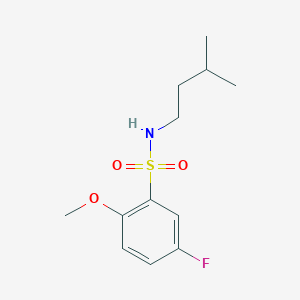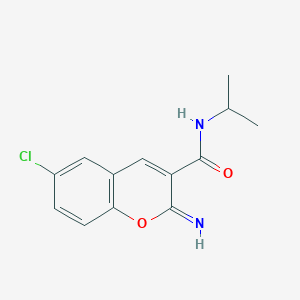
6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide
Overview
Description
6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis begins with a chromene derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Imination: Formation of the imino group at the 2nd position using reagents like ammonia or primary amines.
Carboxamidation: Introduction of the carboxamide group at the 3rd position using reagents like isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might convert the imino group to an amine.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 6-chloro-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These might include enzymes or receptors that play a role in biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide
- 6-chloro-2-imino-N-(ethyl)-2H-chromene-3-carboxamide
Uniqueness
6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-chloro-2-imino-N-propan-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7(2)16-13(17)10-6-8-5-9(14)3-4-11(8)18-12(10)15/h3-7,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNGWSZHGPBTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4605933.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4605944.png)
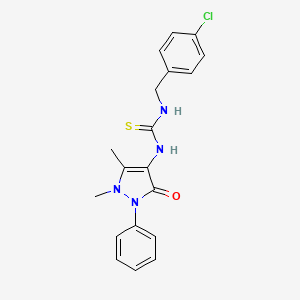
![N-(4-bromophenyl)-2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4605954.png)
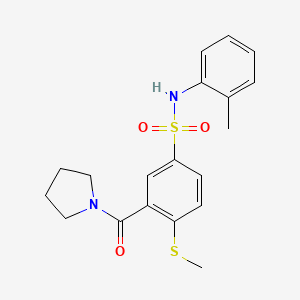
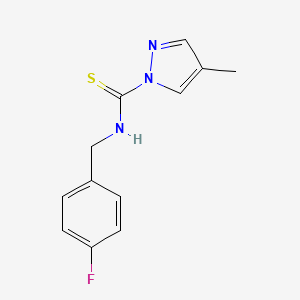
![methyl 4-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4605981.png)
![5-[[4-(Diethylamino)-2-propoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4605989.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4605990.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4606001.png)
![(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B4606015.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4606021.png)
![ethyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4606028.png)
